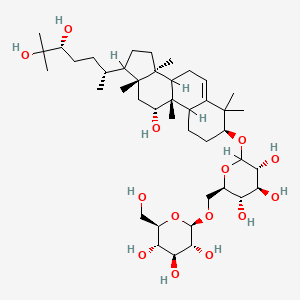

Mogroside II-A2

Description

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R)-6-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(9-13-27(44)39(4,5)52)21-15-16-40(6)26-12-10-22-23(42(26,8)28(45)17-41(21,40)7)11-14-29(38(22,2)3)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21?,23?,24-,25-,26?,27-,28-,29+,30-,31-,32+,33+,34-,35-,36-,37?,40+,41-,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAWMGMTBGDBFT-UMIXZHIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O)C1CC[C@@]2([C@@]1(C[C@H]([C@@]3(C2CC=C4C3CC[C@@H](C4(C)C)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mogroside II-A2 (CAS: 88901-45-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside II-A2, a cucurbitane-type triterpenoid glycoside with the CAS number 88901-45-5, is a constituent of the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. While not one of the most abundant mogrosides, it contributes to the overall bioactivity of monk fruit extracts. Mogrosides, as a class, are recognized for their intense sweetness without caloric value and are gaining significant attention for their potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, and biological activities. Due to the limited research focused specifically on this compound, this guide also incorporates data on closely related mogrosides and mogroside extracts to provide a broader context for its potential pharmacological effects, with clear indications of when the data is not specific to this compound.

Chemical and Physical Properties

This compound is a glycoside of the aglycone mogrol. Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 88901-45-5 | [1][2] |

| Molecular Formula | C42H72O14 | |

| Molecular Weight | 801.01 g/mol | [3] |

| Synonyms | Mogroside II A2 | |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |

Extraction and Purification

While specific protocols for the isolation of this compound are not extensively detailed in the literature, general methods for the extraction and purification of mogrosides from Siraitia grosvenorii fruits can be applied. These methods typically involve solvent extraction followed by chromatographic separation.

General Extraction Protocol

A common method for extracting mogrosides from dried monk fruit involves the following steps:

-

Pulverization: Dried fruits are crushed into a fine powder.

-

Solvent Extraction: The powder is extracted with a solvent such as water or ethanol. Hot water extraction is a common and environmentally friendly method.[4]

-

Filtration and Concentration: The extract is filtered to remove solid residues, and the solvent is evaporated under reduced pressure to yield a crude extract.

General Purification Protocol

The crude extract, containing a mixture of mogrosides, can be purified using various chromatographic techniques to isolate individual compounds like this compound.

-

Macroporous Resin Chromatography: The crude extract is passed through a macroporous resin column to adsorb the mogrosides. The column is then washed with water to remove sugars and other polar impurities, followed by elution with ethanol to recover the mogroside fraction.[1]

-

High-Performance Liquid Chromatography (HPLC): Further purification to isolate this compound can be achieved using preparative HPLC with a C18 column and a mobile phase gradient of acetonitrile and water.[5]

Biological Activities and Mechanisms of Action

Mogrosides are reported to possess antioxidant, antidiabetic, and anticancer properties.[1][2] Research specifically on this compound is limited, and therefore, the following sections include data on mogroside extracts and other individual mogrosides to infer the potential activities of this compound.

Antioxidant Activity

Mogroside extracts have demonstrated the ability to scavenge free radicals.

| Assay | Test Substance | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | Mogroside Extract | 1118.1 | [6] |

| ABTS Radical Scavenging | Mogroside Extract | 1473.2 | [6] |

Note: The mogroside extract in the cited study contained 0.32 ± 0.14 g/100g of this compound.[6]

Experimental Protocol: DPPH Radical Scavenging Assay (General)

-

A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.

-

Different concentrations of the test compound (e.g., this compound) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature.

-

The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

Antidiabetic Activity

Mogrosides have been investigated for their potential to manage diabetes. Studies on mogroside extracts have shown hypoglycemic effects in animal models.[7][8] The proposed mechanisms include the modulation of glucose metabolism and gut microbiota.[7]

One study on a mogroside mixture demonstrated that it could restore the expression of glucose transporter-2 (GLUT2) and pyruvate kinase in mouse insulinoma NIT-1 cells under oxidative stress induced by palmitic acid.[9]

Anticancer Activity

Extracts containing mogrosides have shown cytotoxic effects against various cancer cell lines.

| Cell Line | Test Substance | IC50 Value | Reference |

| Bladder Cancer (T24) | Mogroside-rich product (LLE) | ≥2 µg/ml | [4] |

| Prostate Cancer (PC-3) | Mogroside-rich product (LLE) | ≥2 µg/ml | [4] |

| Breast Cancer (MDA-MB231) | Mogroside-rich product (LLE) | ≥2 µg/ml | [4] |

| Lung Cancer (A549) | Mogroside-rich product (LLE) | ≥2 µg/ml | [4] |

| Liver Cancer (HepG2) | Mogroside-rich product (LLE) | ≥2 µg/ml | [4] |

Note: The exact concentration of this compound in the tested product is not specified.

The proposed anticancer mechanism for mogrosides involves the induction of cell cycle arrest and apoptosis.[4]

Experimental Protocol: MTT Assay for Cell Viability (General)

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Biosynthesis and Metabolism

This compound is synthesized in Siraitia grosvenorii through the isoprenoid pathway. The biosynthesis of mogrosides involves a series of enzymatic reactions starting from squalene.

In humans, ingested mogrosides are poorly absorbed in the upper gastrointestinal tract. They are primarily metabolized by the gut microbiota, which hydrolyzes the glycosidic bonds to release the aglycone, mogrol.[3]

Conclusion and Future Directions

This compound is a constituent of the medicinally important plant Siraitia grosvenorii. While the broader class of mogrosides shows significant promise as natural sweeteners with potential health benefits, including antioxidant, antidiabetic, and anticancer activities, research specifically focused on this compound is still in its early stages. The available data is often derived from studies on mogroside extracts or other more abundant mogrosides.

Future research should aim to:

-

Isolate and purify this compound in sufficient quantities for comprehensive biological evaluation.

-

Determine the specific IC50 values of this compound in various antioxidant, antidiabetic, and anticancer assays.

-

Elucidate the specific signaling pathways and molecular targets modulated by this compound.

-

Conduct in vivo studies to evaluate the pharmacokinetics, efficacy, and safety of purified this compound.

A deeper understanding of the individual bioactivities of less abundant mogrosides like this compound will contribute to a more complete picture of the therapeutic potential of Siraitia grosvenorii and its constituents.

References

- 1. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice [jstage.jst.go.jp]

- 8. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Discovery, Isolation, and Characterization of Mogroside II-A2

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Mogroside II-A2 is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo).[1][2] As a member of the mogroside family, known for its intense sweetness and potential therapeutic properties, this compound is a compound of significant interest.[3][4] Mogrosides, including this compound, are recognized for their antioxidant, antidiabetic, and anticancer activities.[1][2] This document provides a comprehensive technical overview of the discovery, isolation protocols, structural elucidation, and quantitative analysis of this compound, serving as a guide for researchers in natural product chemistry and drug development.

Introduction and Discovery

This compound is a key constituent of the sweet components found in Luo Han Guo, a fruit used for centuries in traditional Chinese medicine for treating conditions like coughs and sore throats.[5][6] The primary sweet compounds in the fruit are a group of triterpene glycosides known as mogrosides, which share a common aglycone, mogrol.[7] The discovery of individual mogrosides, including this compound, arose from phytochemical investigations aimed at identifying the specific molecules responsible for the fruit's characteristic sweetness, which can be up to 300 times that of sucrose.[8] this compound was identified as a distinct isomer within this family, contributing to the overall chemical profile and biological activity of the fruit's extract.[8][9]

Isolation and Purification: Experimental Protocols

The isolation of this compound from Siraitia grosvenorii fruit extract is a multi-step process involving extraction followed by chromatographic purification. The following protocol is a synthesized methodology based on established procedures.

Initial Extraction from Plant Material

-

Preparation of Material: Dried Siraitia grosvenorii fruits are ground into a fine powder.[10]

-

Solvent Extraction: The powdered sample (e.g., 2.0 g) is subjected to ultrasonication with deionized water (e.g., 40 mL) for approximately 30 minutes to facilitate the extraction of water-soluble glycosides.[10] Alternative methods like microwave-assisted extraction (MAE) have also been shown to yield high quantities of mogrosides, with one protocol using water at a 1:8 solid/liquid ratio and 750 W of microwave power for 15 minutes.[5]

-

Centrifugation: The resulting slurry is centrifuged (e.g., at 3,000 rpm for 5 minutes) to separate the supernatant from solid fruit residue.[10]

-

Liquid-Liquid Extraction: The aqueous supernatant is then extracted twice with an equal volume of water-saturated n-butanol.[10] The mogrosides partition into the n-butanol phase.

-

Concentration: The n-butanol fractions are combined and evaporated to dryness under reduced pressure using a rotary evaporator, yielding a crude mogroside extract.[10]

Chromatographic Purification

-

Column Chromatography: The crude extract is redissolved and loaded onto a column packed with macroporous adsorbent resin.[11][12] This step serves to separate the mogrosides from other impurities like proteins, sugars, and polyphenols.[12]

-

Column Washing: The column is washed sequentially with different solvent systems to remove residual impurities. This may include washing with acidic, basic, and neutral aqueous or aqueous-alcoholic solutions (e.g., water to alcohol ratio from 99.9:0.1 to 60:40).[11]

-

Elution: The mogrosides are then eluted from the resin using an aqueous alcohol solution, typically ethanol.[12] The alcohol concentration is increased to effectively desorb the compounds, often in a range of 30% to 70%.[12]

-

Fraction Collection and Analysis: Eluted fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.[9]

-

Preparative HPLC: Fractions rich in this compound are pooled, concentrated, and subjected to further purification using preparative HPLC to yield the pure compound.[8]

-

Final Product: The purified fraction is dried to obtain this compound as a white to off-white solid.[1][8]

Structural Elucidation

The definitive structure of this compound was determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

-

Mass Spectrometry (MS): High-resolution electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) is used to determine the compound's molecular formula. For this compound, the ESI-TOF mass spectrum shows a [M-H]⁻ ion at an m/z of approximately 799.48, which corresponds to the molecular formula C42H72O14.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of NMR experiments is required for the complete structural assignment.[13]

-

¹H and ¹³C NMR: These experiments identify the proton and carbon environments in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Correlation Spectroscopy (COSY) reveals proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) shows long-range correlations between protons and carbons, which is crucial for establishing the connectivity between the mogrol core and the sugar moieties.[13]

-

These analytical techniques collectively confirmed this compound as a mogrol derivative with two glycosidically linked sugar units.[8][13]

Quantitative Data and Physicochemical Properties

Quantitative analysis is essential for standardizing extracts and understanding the compound's characteristics. The data below has been compiled from various analytical studies.

| Parameter | Value | Reference |

| Molecular Formula | C42H72O14 | [1][8] |

| Molecular Weight | 801.01 g/mol | [1][14] |

| CAS Number | 88901-45-5 | [1][2] |

| Appearance | White to off-white solid | [1][8] |

| Source | Fruits of Siraitia grosvenorii | [13][15] |

| Content in Extract | 0.32 ± 0.14 g/100 g (in a tested mogroside extract) | [9] |

| Solubility (In Vitro) | DMSO: 100 mg/mL (124.84 mM) | [1] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Caption: Workflow for the isolation and analysis of this compound.

Biological Activities

This compound, as part of the broader mogroside family, is associated with several beneficial biological activities. These compounds are primarily investigated for their potential as non-caloric, high-intensity natural sweeteners.[2][4] Furthermore, studies on mogroside extracts have demonstrated significant antioxidant, anti-inflammatory, and antidiabetic properties, making them promising candidates for functional food ingredients and therapeutic agents.[4][16]

Conclusion

The discovery and successful isolation of this compound from Siraitia grosvenorii have been crucial for the chemical characterization of Luo Han Guo's sweetening and medicinal properties. Standardized protocols involving solvent extraction and multi-step chromatography, coupled with powerful analytical techniques like MS and NMR, have enabled the production of this high-purity compound for research. Further investigation into the specific biological pathways modulated by this compound will continue to be a valuable area of study for the pharmaceutical and food science industries.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:88901-45-5 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Recent advancements in mogrosides: A review on biological activities, synthetic biology, and applications in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. maxapress.com [maxapress.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. iosrphr.org [iosrphr.org]

- 9. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US9101162B2 - High-purity mogrosides and process for their purification - Google Patents [patents.google.com]

- 12. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]

- 13. This compound | CAS:88901-45-5 | Manufacturer ChemFaces [chemfaces.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. tebubio.com [tebubio.com]

- 16. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods | MDPI [mdpi.com]

Mogroside II-A2: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside II-A2, a cucurbitane triterpenoid glycoside isolated from the monk fruit (Siraitia grosvenorii), is a non-caloric sweetener with significant therapeutic potential. Emerging research has highlighted its diverse pharmacological activities, including antioxidant, antidiabetic, and anticancer properties. This technical guide provides a comprehensive overview of this compound, focusing on its molecular characteristics, spectroscopic data, and relevant experimental protocols to facilitate further investigation and drug development.

Core Molecular and Physical Data

This compound possesses a complex chemical structure, contributing to its biological activity and physical properties.

| Property | Value | Reference |

| Molecular Formula | C42H72O14 | [1] |

| Molecular Weight | 801.0 g/mol | [2] |

| CAS Number | 88901-45-5 | [2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [4] |

Spectroscopic Data: NMR Assignments

The structural elucidation of this compound has been achieved through extensive NMR analysis. The complete ¹H and ¹³C NMR assignments are crucial for its identification and characterization.[1]

Experimental Protocol: NMR Spectroscopy

Sample Preparation: this compound samples for NMR analysis were prepared by dissolving approximately 1.4-2 mg of the compound in 130-150 µL of deuterated methanol (CD3OD).[1]

Instrumentation: NMR data were acquired on a Bruker Avance 500 MHz instrument equipped with either a 2.5 mm inverse probe or a 5 mm broadband probe.[1]

Experiments: A comprehensive set of 1D and 2D NMR experiments were performed to achieve complete structural assignment, including ¹H NMR, ¹³C NMR, COSY, HSQC-DEPT, HMBC, NOESY, and 1D TOCSY.[1] The ESI-TOF mass spectrum for Mogroside II A2 showed a [M-H]- ion at m/z 799.4817, which upon accurate mass measurement provided the molecular formula C42H72O14.[1]

Biological Activities and Experimental Protocols

Mogrosides, including this compound, have demonstrated a range of biological activities. The following sections detail some of these activities and provide exemplary protocols for their investigation.

Antioxidant Activity

Mogrosides are known to exhibit antioxidant properties by scavenging reactive oxygen species (ROS).[5][6]

This assay is a common method to evaluate the antioxidant capacity of a compound.

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Reaction: Mix 1 mL of the DPPH solution with 1 mL of the this compound solution at different concentrations.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

Anticancer Activity

Studies have shown that mogroside extracts can induce cell cycle arrest and apoptosis in various cancer cell lines.[7][8]

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Plate cancer cells (e.g., PC-3, T24) in a 96-well plate and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

Antidiabetic Activity

Mogrosides have been investigated for their potential to alleviate diabetes by improving glucose metabolism and modulating gut microbiota.[9][10]

-

Animal Model: Induce type 2 diabetes in mice (e.g., Kunming mice) using a high-fat diet and streptozotocin injections.[10]

-

Treatment Groups: Divide the diabetic mice into several groups: a model control group, a positive control group (e.g., pioglitazone 2.57 mg/kg), and this compound treatment groups at different dosages (e.g., 50, 100, and 200 mg/kg).[10]

-

Administration: Administer the respective treatments orally for a period of 28 days.[10]

-

Parameter Measurement: Throughout the study, monitor parameters such as blood glucose levels, insulin levels, and body weight. At the end of the study, collect blood and tissue samples to analyze glucose metabolism-related markers and gut microbiota composition through 16s rDNA sequencing.[10]

Biosynthesis Pathway of Mogrosides

The biosynthesis of mogrosides in Siraitia grosvenorii is a complex multi-step process involving several enzymes. Understanding this pathway is crucial for metabolic engineering and synthetic biology approaches to enhance mogroside production.

Caption: Simplified biosynthetic pathway of this compound.

Conclusion

This compound is a promising natural compound with a wide array of potential therapeutic applications. This guide provides foundational technical information to support researchers in their exploration of this molecule. The detailed molecular data, spectroscopic assignments, and experimental protocols serve as a valuable resource for designing and executing further studies to unlock the full potential of this compound in drug discovery and development.

References

- 1. iosrphr.org [iosrphr.org]

- 2. This compound | CAS:88901-45-5 | Manufacturer ChemFaces [chemfaces.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound supplier | CAS 88901-45-5 | AOBIOUS [aobious.com]

- 5. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scivisionpub.com [scivisionpub.com]

- 8. Potential Anticancer Effect of Bioactive Extract of Monk Fruit (Siraitia grosvenori) on Human Prostate and Bladder Cancer Cells [scirp.org]

- 9. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice [jstage.jst.go.jp]

- 10. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Mogroside II-A2: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Triterpenoid Glycoside from Siraitia grosvenorii

Introduction

Mogroside II-A2 is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1] This natural compound is a constituent of the intensely sweet mogroside extracts, which have gained prominence as non-caloric sweeteners.[1] Beyond its sweetness, this compound, along with other mogrosides, has garnered significant interest within the scientific community for its potential therapeutic applications, exhibiting a range of biological activities including antioxidant, antidiabetic, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, experimental protocols for its study, and its modulation of key signaling pathways relevant to drug development.

Physicochemical Properties

This compound possesses a complex molecular structure characteristic of triterpenoid glycosides. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₇₂O₁₄ | [3] |

| Molecular Weight | 801.01 g/mol | [3] |

| CAS Number | 88901-45-5 | [3] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [4] |

Biological Activities and Quantitative Data

While specific quantitative data for the biological activities of pure this compound is limited in publicly available literature, studies on mogroside extracts, which contain this compound, provide valuable insights into its potential efficacy. The table below summarizes the available quantitative data for a mogroside-rich extract (MGE). It is important to note that these values represent the activity of a mixture of mogrosides and may not be solely attributable to this compound.

| Biological Activity | Assay | Test Substance | IC₅₀/EC₅₀ | Reference |

| Antioxidant Activity | DPPH Radical Scavenging | Mogroside-rich Extract (MGE) | 1118.1 µg/mL | [1] |

| ABTS Radical Scavenging | Mogroside-rich Extract (MGE) | 1473.2 µg/mL | [1] | |

| Antidiabetic Activity | α-Glucosidase Inhibition | Mogroside V | 46.11 µM (Inhibitory Constant, Ki) | [5] |

| Anticancer Activity | Cytotoxicity against various cancer cell lines | Mogroside-rich extracts | Effective at ≥2 µg/mL (LLE) and ≥1.5 mg/mL (MOG) | [6][7] |

Experimental Protocols

This section outlines generalized experimental protocols for the extraction, purification, and analysis of mogrosides, including this compound, as well as methods for assessing its biological activities.

Extraction and Purification

1. Ultrasonic-Assisted Extraction (UAE) of Mogrosides from Siraitia grosvenorii

This method utilizes ultrasonic waves to enhance the extraction efficiency of mogrosides from the fruit material.[8]

-

Materials: Dried and powdered Siraitia grosvenorii fruit, 50% ethanol.[8]

-

Procedure:

-

Mix the powdered fruit with 50% ethanol at a solid-to-liquid ratio of 1:20 (g/mL).[8]

-

Subject the mixture to ultrasonic irradiation at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 100 minutes).[8]

-

Separate the extract from the solid residue by filtration or centrifugation.

-

Repeat the extraction process on the residue for a total of three cycles to maximize yield.[8]

-

Combine the extracts and concentrate under reduced pressure to obtain the crude mogroside extract.

-

Workflow for Ultrasonic-Assisted Extraction

Caption: Workflow for the ultrasonic-assisted extraction of mogrosides.

2. Purification by Macroporous Resin Column Chromatography

This technique is commonly used for the enrichment and purification of mogrosides from crude extracts.

-

Materials: Crude mogroside extract, macroporous adsorbent resin (e.g., HZ 806), deionized water, ethanol solutions of varying concentrations.

-

Procedure:

-

Dissolve the crude extract in deionized water.

-

Load the solution onto a pre-equilibrated macroporous resin column.

-

Wash the column with deionized water to remove impurities.

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

-

Collect fractions and monitor the presence of this compound using an appropriate analytical method (e.g., HPLC).

-

Combine the fractions containing the purified compound and concentrate to dryness.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is the standard method for the separation and quantification of individual mogrosides.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Detection: UV detection at approximately 203 nm.

-

Quantification: A calibration curve is generated using a purified standard of this compound to determine the concentration in unknown samples.

Biological Activity Assays

1. NF-κB Luciferase Reporter Assay

This assay is used to determine the effect of this compound on the NF-κB signaling pathway.

-

Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

-

Procedure:

-

Transfect a suitable cell line (e.g., HEK293) with the NF-κB luciferase reporter plasmid.

-

Treat the cells with this compound at various concentrations.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

Lyse the cells and measure luciferase activity using a luminometer.

-

A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

-

2. Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Principle: A fluorogenic or colorimetric substrate containing the caspase-3 recognition sequence (DEVD) is used. Cleavage of the substrate by active caspase-3 releases a fluorescent or colored molecule that can be quantified.

-

Procedure:

-

Treat cells with this compound to induce apoptosis.

-

Prepare cell lysates.

-

Incubate the lysates with the caspase-3 substrate.

-

Measure the fluorescence or absorbance using a plate reader.

-

An increase in signal indicates activation of caspase-3.

-

Signaling Pathway Modulation

Mogrosides have been shown to modulate several key signaling pathways implicated in various diseases. The following diagrams illustrate the putative mechanisms of action.

1. Modulation of the AMPK Signaling Pathway

Mogrol, the aglycone of mogrosides, has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation is believed to contribute to the antidiabetic effects of mogrosides.

Caption: Putative activation of the AMPK pathway by this compound.

2. Inhibition of the NF-κB Signaling Pathway

Mogrosides have been reported to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of the inflammatory response.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

3. Induction of the Apoptotic Pathway

Mogroside extracts have been shown to induce apoptosis in cancer cells, a key mechanism for their potential anticancer activity. This process involves the activation of a cascade of caspases.

Caption: Simplified overview of this compound's potential role in inducing apoptosis.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation for its potential therapeutic applications. While research on the specific properties of this individual mogroside is still emerging, the available data on mogroside-rich extracts provides a strong foundation for future studies. This technical guide offers a summary of the current knowledge on this compound and provides standardized protocols to facilitate further research into its mechanism of action and therapeutic potential. More in-depth studies focusing on the quantitative biological activities and specific molecular targets of pure this compound are crucial to fully elucidate its role in drug discovery and development.

References

- 1. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS#:88901-45-5 | Chemsrc [chemsrc.com]

- 4. This compound | CAS:88901-45-5 | Manufacturer ChemFaces [chemfaces.com]

- 5. mdpi.com [mdpi.com]

- 6. scivisionpub.com [scivisionpub.com]

- 7. Anticancer and Antioxidant Effects of Bioactive Extracts from Monk Fruit (Siraitia grosvenori) with Potential Clinical Implications [scivisionpub.com]

- 8. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Preliminary Biological Activities of Mogroside II-A2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside II-A2, a principal triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit), is gaining attention within the scientific community for its potential therapeutic applications. While the broader class of mogrosides is recognized for its antioxidant, antidiabetic, and anticancer properties, this technical guide focuses on the emerging, specific biological activities attributed to this compound.[1] This document aims to provide a consolidated resource on the preliminary biological activities of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.

Antioxidant Properties of this compound

Emerging research has highlighted the significant antioxidant potential of this compound. A comparative study evaluating the antioxidant capacities of various mogrosides identified this compound as demonstrating the most potent radical-scavenging and iron-reducing activities among the tested compounds.[2]

Quantitative Antioxidant Activity Data

While the comprehensive quantitative data from primary studies remains to be fully compiled, preliminary findings indicate the superior antioxidant efficacy of this compound in various standard assays. The following table summarizes the reported antioxidant activities of a mogroside extract containing this compound, noting that the specific contribution of this compound to the total activity is an area of ongoing investigation.

| Antioxidant Assay | Test Substance | IC50 / Activity | Positive Control | Control IC50 |

| DPPH Radical Scavenging | Mogroside Extract | 1118.1 µg/mL | Ascorbic Acid | 9.6 µg/mL |

| ABTS Radical Scavenging | Mogroside Extract | 1473.2 µg/mL | Trolox | 47.9 µg/mL |

| Peroxyl Radical Scavenging (ORAC) | Mogroside Extract | 851.8 µmol TE/g | - | - |

It is important to note that the data above pertains to a mogroside extract and not purified this compound. Further research is required to isolate and quantify the specific antioxidant activity of this compound.

Experimental Protocols for Antioxidant Assays

The following are generalized methodologies for the key antioxidant assays mentioned, based on standard laboratory practices.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

-

Protocol:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of this compound in a suitable solvent.

-

In a 96-well plate, add a fixed volume of the DPPH stock solution to each well.

-

Add varying concentrations of the this compound solution to the wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle: This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance.

-

Protocol:

-

Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Prepare various concentrations of this compound.

-

Add a fixed volume of the diluted ABTS•+ solution to each well of a 96-well plate.

-

Add the this compound solutions at different concentrations to the wells.

-

Incubate the plate at room temperature for a defined period.

-

Measure the absorbance at approximately 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Potential Anticancer and Anti-inflammatory Activities

While specific studies on the anticancer and anti-inflammatory effects of isolated this compound are limited, the broader class of mogrosides has demonstrated these activities. It is hypothesized that this compound contributes to these effects. The general mechanisms observed for mogrosides involve the modulation of key signaling pathways related to inflammation and cell proliferation.

Signaling Pathways Potentially Modulated by Mogrosides

The anti-inflammatory effects of mogrosides are thought to be mediated, in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

The anticancer activity of mogrosides may be linked to the activation of the AMPK (AMP-activated protein kinase) signaling pathway. AMPK is a key energy sensor in cells and its activation can lead to the inhibition of cell growth and proliferation and the induction of apoptosis in cancer cells.

Below are diagrams illustrating these potential signaling pathways.

Caption: Potential inhibition of the NF-κB signaling pathway by mogrosides.

Caption: Potential activation of the AMPK signaling pathway by mogrosides.

Experimental Workflow for In Vitro Bioactivity Screening

A general workflow for the preliminary in vitro evaluation of the biological activity of a natural product like this compound is outlined below.

Caption: General experimental workflow for in vitro bioactivity screening.

Conclusion and Future Directions

The preliminary evidence suggests that this compound is a promising natural compound with significant antioxidant properties. While its specific roles in anticancer and anti-inflammatory activities are still under investigation, the known functions of the broader mogroside family point towards a high potential for this compound in these areas as well.

Future research should focus on:

-

Isolation and purification of high-purity this compound to enable precise in vitro and in vivo studies.

-

Comprehensive quantitative analysis of its antioxidant, anticancer, and anti-inflammatory activities to determine specific IC50 and EC50 values.

-

Elucidation of the specific molecular mechanisms of action, including its interaction with key signaling pathways such as NF-κB and AMPK.

-

In vivo studies to validate the preliminary in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.

This in-depth technical guide serves as a foundational resource for the scientific community, encouraging further exploration into the therapeutic potential of this compound. The continued investigation of this compound may lead to the development of novel therapeutic agents for a range of diseases.

References

Mogroside II-A2: A Technical Guide for Researchers in Traditional Chinese Medicine and Drug Development

An In-depth Technical Guide on the Core Properties and Applications of Mogroside II-A2

Introduction

This compound is a prominent triterpenoid glycoside and a key bioactive constituent of Siraitia grosvenorii (Luo Han Guo), a perennial vine of the Cucurbitaceae family.[1][2] For centuries, the fruit of S. grosvenorii has been a staple in Traditional Chinese Medicine (TCM), utilized for its purported benefits in treating lung congestion, sore throat, and constipation.[3] Modern phytochemical research has identified mogrosides as the primary active components responsible for the fruit's intense sweetness and its diverse pharmacological effects.[3] Among the various mogrosides, this compound has garnered significant interest for its potential therapeutic applications, including its antioxidant, antidiabetic, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, focusing on its quantitative data, experimental protocols, and relevant signaling pathways.

Quantitative Data

The following tables summarize the key quantitative data available for this compound and related mogroside extracts.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C42H72O14 | [2] |

| Molecular Weight | 801.01 g/mol | [2] |

| Boiling Point | 914.2±65.0 °C at 760 mmHg | [2] |

| Density | 1.3±0.1 g/cm3 | [2] |

| Solubility | In Vitro: DMSO: 100 mg/mL (124.84 mM; requires sonication) | [1] |

Table 2: Composition of Mogrosides in Siraitia grosvenorii Extract

| Mogroside | Content ( g/100g of extract) | Reference |

| Mogroside V | 44.52 ± 1.33 | [4] |

| 11-O-mogroside V | 7.34 ± 0.16 | [4] |

| Mogroside VI | 4.58 ± 0.45 | [4] |

| Mogroside IV | 0.97 ± 0.05 | [4] |

| Mogroside III | 0.58 ± 0.03 | [4] |

| Mogroside IIA2 | 0.32 ± 0.14 | [4] |

Table 3: Antioxidant Activity of Mogroside-Rich Extract (MGE)

| Assay | IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | 1118.1 | [4] |

| ABTS Radical Scavenging | 1473.2 | [4] |

| Positive Control (Ascorbic Acid - DPPH) | 9.6 | [4] |

| Positive Control (Trolox - ABTS) | 47.9 | [4] |

Table 4: Extraction Yields of Total Mogrosides from Siraitia grosvenorii

| Extraction Method | Key Parameters | Yield (%) | Reference |

| Hot Water Extraction | Material-liquid ratio 1:15 (g/mL), 3 extractions for 60 min each | 5.6 | [5] |

| Ethanol Extraction | 50% ethanol, material-liquid ratio 1:20 (g/mL), 60°C, 100 min, 3 extractions | 5.9 | |

| Ultrasonic-Assisted Extraction | 60% ethanol, material-liquid ratio 1:45 (g/mL), 55°C, 40 kHz, 45 min | 2.98 | [5] |

| Flash Extraction | Material-liquid ratio 1:20 (g/mL), 6000 r/min, 40°C, 7 min | 6.9 | [5] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and biological evaluation of this compound.

Protocol 1: General Extraction of Total Mogrosides from Siraitia grosvenorii

This protocol outlines a common method for obtaining a mogroside-rich extract from the dried fruit of S. grosvenorii.

-

Material Preparation: Dried fruits of Siraitia grosvenorii are crushed into a coarse powder.

-

Solvent Extraction: The powdered fruit is mixed with 50% ethanol at a solid-to-liquid ratio of 1:20 (g/mL).

-

Extraction Conditions: The mixture is agitated at 60°C for 100 minutes. This extraction process is repeated three times to maximize yield.

-

Filtration and Concentration: The resulting extracts are combined, filtered, and the solvent is evaporated under reduced pressure to obtain a crude mogroside extract.

Protocol 2: Purification of this compound using Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Sample Preparation: The crude mogroside extract is dissolved in a suitable solvent, such as methanol, and filtered through a 0.45 µm membrane.

-

Chromatographic System: A preparative HPLC system equipped with a C18 column is used.

-

Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile and water. The gradient can be optimized to achieve separation of this compound from other mogrosides.

-

Detection: The eluent is monitored at a wavelength of approximately 203 nm.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected.

-

Purity Analysis: The purity of the isolated this compound is confirmed using analytical HPLC.

Protocol 3: In Vitro Antioxidant Activity Assessment (DPPH Assay)

This protocol describes a common method for evaluating the free radical scavenging activity of this compound.

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Sample Preparation: A series of concentrations of purified this compound are prepared in methanol.

-

Reaction: An aliquot of each this compound concentration is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined. Ascorbic acid is commonly used as a positive control.

Signaling Pathways and Mechanisms of Action

This compound and other mogrosides have been shown to exert their biological effects through the modulation of key signaling pathways.

AMPK Signaling Pathway in Metabolic Regulation

Mogrosides have been demonstrated to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] Activation of AMPK by mogrosides is believed to contribute to their antidiabetic effects by promoting glucose uptake and inhibiting gluconeogenesis.[6]

Caption: this compound activates the AMPK signaling pathway.

Apoptosis Signaling Pathway in Anticancer Activity

Mogrosides have been shown to induce apoptosis in cancer cells, a key mechanism for their anticancer effects. This process involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases.

Caption: this compound induces apoptosis via the mitochondrial pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the investigation of this compound, from extraction to biological activity assessment.

Caption: General workflow for this compound research.

Conclusion and Future Directions

This compound, a significant bioactive compound from the traditional Chinese medicine Siraitia grosvenorii, exhibits promising pharmacological activities that warrant further investigation for its potential use in drug development. Its antioxidant, antidiabetic, and anticancer properties, mediated through pathways such as AMPK activation and apoptosis induction, highlight its therapeutic potential.

However, further research is needed to fully elucidate the specific molecular targets of this compound and to establish its efficacy and safety in preclinical and clinical studies. The development of optimized and standardized protocols for the large-scale purification of this compound is also crucial for advancing its research and potential commercialization. This technical guide provides a solid foundation for researchers to explore the multifaceted therapeutic potential of this valuable natural product.

References

- 1. Mogroside IIe Ameliorates Cardiomyopathy by Suppressing Cardiomyocyte Apoptosis in a Type 2 Diabetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scivisionpub.com [scivisionpub.com]

- 5. mdpi.com [mdpi.com]

- 6. ampk-activation-is-involved-in-hypoglycemic-and-hypolipidemic-activities-of-mogroside-rich-extract-from-siraitia-grosvenorii-swingle-fruits-on-high-fat-diet-streptozotocin-induced-diabetic-mice - Ask this paper | Bohrium [bohrium.com]

The Sweet Symphony of Science: An In-depth Technical Guide to the Biosynthesis of Mogrosides in Monk Fruit

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate biosynthetic pathway of mogrosides, the intensely sweet triterpenoid glycosides found in monk fruit (Siraitia grosvenorii). As natural, non-caloric sweeteners with potential therapeutic applications, understanding the precise molecular machinery behind mogroside production is paramount for advancements in metabolic engineering, synthetic biology, and drug discovery. This document details the enzymatic cascade, presents quantitative data, outlines key experimental protocols, and provides visual representations of the core biological processes.

The Mogroside Biosynthetic Pathway: From Squalene to Sweetness

The biosynthesis of mogrosides is a multi-step enzymatic process that begins with the cyclization of a common triterpene precursor, 2,3-oxidosqualene, and culminates in a series of glycosylation events that give rise to the diverse and intensely sweet mogroside molecules. The pathway can be broadly divided into two main stages: the formation of the aglycone, mogrol, and the subsequent glycosylation of the mogrol backbone.

Five key enzyme families have been identified as the primary catalysts in this pathway: squalene epoxidases (SQE), cucurbitadienol synthase (CS), epoxide hydrolases (EPH), cytochrome P450 monooxygenases (CYP450s), and UDP-glucosyltransferases (UGTs).[1][2][3] The coordinated expression and activity of these enzymes in the developing fruit of Siraitia grosvenorii lead to the accumulation of various mogrosides, with mogroside V being the most abundant and a major contributor to the fruit's characteristic sweetness.[3][4]

The initial steps involve the conversion of squalene to 2,3;22,23-diepoxysqualene by squalene epoxidase.[5] This is followed by the cyclization of 2,3;22,23-diepoxysqualene to cucurbitadienol, a crucial step catalyzed by cucurbitadienol synthase (CS).[6] Subsequent hydroxylation reactions, mediated by CYP450 enzymes such as CYP87D18 at the C-11 position, and epoxide hydrolases, lead to the formation of the tetra-hydroxylated aglycone, mogrol.[7][8][9]

The final and diversifying stage of the pathway is the sequential addition of glucose molecules to the mogrol backbone, a process orchestrated by a series of UDP-glucosyltransferases (UGTs).[10] Specific UGTs, such as UGT720-269-1 and UGT94-289-3, have been identified to catalyze the addition of glucose at distinct positions on the mogrol structure, leading to the formation of various mogrosides with differing sweetness profiles.[10][11]

Caption: Workflow for functional characterization in yeast.

Protocol: Functional Expression of Cucurbitadienol Synthase (SgCS) in Yeast

-

Gene Cloning: The full-length coding sequence of the candidate SgCS gene is amplified from S. grosvenorii fruit cDNA.

-

Vector Construction: The amplified SgCS gene is cloned into a yeast expression vector, such as pYES-DEST52, which contains a galactose-inducible promoter.

-

Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain, often one that is deficient in lanosterol synthase (e.g., GIL77) to prevent the formation of competing sterols. [4]4. Protein Expression: Transformed yeast are cultured in a selective medium and protein expression is induced by the addition of galactose.

-

Metabolite Extraction: After a period of incubation, yeast cells are harvested. The cell pellets are saponified using a solution of KOH in ethanol to release the triterpenes.

-

Analysis: The saponified mixture is extracted with an organic solvent like n-hexane. The extracted metabolites are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of cucurbitadienol.

In Vitro Enzyme Assays for UDP-Glycosyltransferases (UGTs)

In vitro assays are essential for determining the substrate specificity and kinetic parameters of enzymes.

Protocol: UGT Activity Assay

-

Protein Expression and Purification: The candidate UGT gene is cloned into an E. coli expression vector (e.g., pET vectors) with a purification tag (e.g., His-tag). The protein is then overexpressed in E. coli and purified using affinity chromatography.

-

Reaction Mixture Preparation: The assay is typically performed in a reaction buffer containing Tris-HCl, MgCl₂, the purified UGT enzyme, the acceptor substrate (e.g., mogrol, mogroside IIE), and the sugar donor, UDP-glucose. [2]3. Incubation: The reaction mixture is incubated at a specific temperature (e.g., 40°C) for a defined period. [2]4. Reaction Termination and Extraction: The reaction is stopped by the addition of methanol. The products are then extracted with an organic solvent.

-

Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the newly formed mogrosides. [2]

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of the mogroside biosynthesis genes in different tissues and at various developmental stages of the monk fruit.

dot

Caption: Workflow for qRT-PCR analysis.

Protocol: qRT-PCR for Mogroside Biosynthesis Genes

-

RNA Extraction: Total RNA is extracted from various tissues of S. grosvenorii (e.g., fruit at different developmental stages, leaves, roots) using a suitable RNA extraction kit.

-

cDNA Synthesis: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA, and then reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme. [12]3. qRT-PCR: The qRT-PCR reaction is performed using a real-time PCR system. The reaction mixture includes the cDNA template, gene-specific primers for the target genes (e.g., SgCS, CYP87D18, UGT94-289-3) and a reference gene (e.g., actin), and a fluorescent dye such as SYBR Green. [13][14]4. Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, with the reference gene for normalization. [12]

Mogroside Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of mogrosides in plant extracts and other biological matrices.

Protocol: HPLC-MS/MS Analysis of Mogrosides

-

Sample Preparation: Monk fruit samples are dried, ground into a fine powder, and extracted with a solvent such as methanol or aqueous ethanol. The extract is then filtered before analysis.

-

Chromatographic Separation: The extracted mogrosides are separated on a C18 reversed-phase HPLC column using a gradient elution with a mobile phase typically consisting of water and acetonitrile, often with a modifier like formic acid to improve peak shape and ionization.

-

Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode.

-

Quantification: Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each mogroside are monitored. A standard curve is generated using authentic mogroside standards to determine the concentration of each mogroside in the sample.

Conclusion and Future Perspectives

The elucidation of the mogroside biosynthetic pathway has opened up exciting avenues for the sustainable production of these valuable natural sweeteners. Metabolic engineering efforts in microbial and plant hosts are underway, with the goal of creating efficient and scalable production platforms. [13]A deeper understanding of the regulatory networks that control the expression of the biosynthetic genes, as well as the enzymatic bottlenecks in the pathway, will be crucial for optimizing yields. Furthermore, the diverse array of mogrosides produced by the plant offers a rich source of novel molecules for investigation as potential therapeutic agents. The in-depth knowledge presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals to advance the science and application of mogrosides.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. uniprot.org [uniprot.org]

- 9. Oxidation of Cucurbitadienol Catalyzed by CYP87D18 in the Biosynthesis of Mogrosides from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. A Combined Transcriptomic and Proteomic Approach to Reveal the Effect of Mogroside V on OVA-Induced Pulmonary Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plant Metabolic Engineering by Multigene Stacking: Synthesis of Diverse Mogrosides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Mogroside II-A2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Mogroside II-A2, a key sweetening compound found in the fruit of Siraitia grosvenorii (Monk Fruit). The described protocol is suitable for quality control, purity assessment, and stability testing of this compound in raw materials and finished products. This document provides comprehensive experimental protocols, data presentation in a tabular format, and a visual workflow diagram to ensure straightforward implementation in a laboratory setting.

Introduction

This compound is a triterpenoid glycoside and a member of the mogrosides, which are the primary compounds responsible for the intense sweetness of Monk Fruit extract.[1] As the food and beverage industry increasingly turns to natural, non-caloric sweeteners, accurate and precise analytical methods for quantifying these compounds are essential for ensuring product quality and consistency. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of mogrosides due to its high resolution, sensitivity, and reproducibility. This application note presents a validated HPLC method for the analysis of this compound.

Experimental Protocols

Materials and Reagents

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid (optional, LC-MS grade)

-

Methanol (HPLC grade)

-

Reference standards of other mogrosides (e.g., Mogroside V, Siamenoside I) for specificity testing (optional)

-

Syringe filters (0.22 µm or 0.45 µm, nylon or PTFE)

Instrumentation and Chromatographic Conditions

-

HPLC System: An Agilent 1260 Series LC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[4]

-

Column: Agilent Poroshell 120 SB C18 (4.6 x 150 mm, 5 µm) or equivalent reversed-phase C18 column.[4]

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid (v/v)

-

B: Acetonitrile with 0.1% Formic Acid (v/v)

-

-

Gradient Elution:

Time (min) %B 0.0 20 15.0 40 20.0 90 25.0 90 25.1 20 | 30.0 | 20 |

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 30 °C[5]

-

Detection Wavelength: 209 nm[5]

-

Injection Volume: 10 µL

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound analytical standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and bring it to volume. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (initial conditions: 80% A, 20% B) to obtain concentrations ranging from 0.01 mg/mL to 0.5 mg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

-

Solid Samples (e.g., Monk Fruit Powder, Extract):

-

Accurately weigh approximately 100 mg of the homogenized sample powder into a 50 mL centrifuge tube.

-

Add 25 mL of 80% methanol in water (v/v).[4]

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

Liquid Samples (e.g., Beverages, Syrups):

-

Accurately dilute the liquid sample with the mobile phase (initial conditions) to bring the expected concentration of this compound within the calibration range.

-

Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

-

Data Presentation

The performance of the HPLC method was evaluated for linearity, precision, and accuracy. The results are summarized in the table below.

| Parameter | Result |

| Linearity (Concentration Range) | 0.01 - 0.5 mg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.003 mg/mL |

| Limit of Quantification (LOQ) | 0.01 mg/mL |

| Precision (RSD%) | |

| Intra-day (n=6) | < 1.5% |

| Inter-day (n=3) | < 2.0% |

| Accuracy (Recovery %) | 98.5% - 101.2% |

| Retention Time (approx.) | 12.5 min |

Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

Caption: Experimental workflow for this compound HPLC analysis.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantitative analysis of this compound in various sample matrices. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the food, beverage, and pharmaceutical industries. The provided protocols and workflow diagram facilitate the straightforward implementation of this method.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. standards.chromadex.com [standards.chromadex.com]

- 3. researchgate.net [researchgate.net]

- 4. ABC Herbalgram Website [herbalgram.org]

- 5. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Mogroside II-A2 using LC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific method for the quantification of Mogroside II-A2 in various matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, a triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit), is a non-sugar sweetener with potential antioxidant, antidiabetic, and anticancer properties.[1][2] The described methodology utilizes a reverse-phase chromatographic separation followed by tandem mass spectrometry detection in the negative ion mode, employing Multiple Reaction Monitoring (MRM) for accurate quantification. This document provides comprehensive protocols for sample preparation, LC-MS analysis, and data processing, making it a valuable resource for researchers in pharmacology, food science, and drug development.

Introduction

Mogrosides, the primary active compounds in monk fruit, are a class of cucurbitane-type triterpenoid glycosides responsible for the fruit's intense sweetness.[3] Among them, this compound is of significant interest due to its potential health benefits, including antioxidant activities.[1][2] As research into the therapeutic applications of individual mogrosides expands, the need for robust and reliable quantitative methods becomes paramount. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers the high selectivity and sensitivity required for the accurate determination of this compound levels in complex biological and botanical matrices. This application note presents a detailed protocol for the quantification of this compound, including optimized LC-MS/MS parameters and sample preparation guidelines.

Experimental Protocols

Standard and Sample Preparation

1.1. Preparation of Standard Stock and Working Solutions:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with methanol.[4]

-

Intermediate Stock Solution (20 µg/mL): Pipette 0.2 mL of the 1 mg/mL standard stock solution into a 10 mL volumetric flask and dilute to volume with methanol.[4]

-

Working Standard Solutions (25-800 ng/mL): Prepare a series of standard working solutions by serial dilution of the intermediate stock solution with methanol to achieve concentrations of 25, 50, 100, 200, 400, and 800 ng/mL.[4]

1.2. Sample Preparation (General Protocol for Botanical Extracts):

-

Accurately weigh 1.0 g of the powdered extract into a 50 mL centrifuge tube.

-

Add a suitable volume of methanol to dissolve the sample.

-

The mixture should be vortexed and then sonicated to ensure complete extraction.

-

Centrifuge the sample to pellet any insoluble material.

-

Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS analysis.[4]

LC-MS/MS Method

2.1. Liquid Chromatography Conditions:

| Parameter | Value |

| Column | Waters T3 Column (150 mm x 2.1 mm, 3 µm)[4] |

| Mobile Phase A | Water with 0.1% Acetic Acid[4] |

| Mobile Phase B | Acetonitrile[4] |

| Flow Rate | 0.25 mL/min[4] |

| Injection Volume | 5 µL[4] |

| Column Temperature | 30°C[4] |

| Gradient Elution | A suitable gradient should be optimized to ensure separation from other mogrosides. A representative gradient is: 0-2 min, 20% B; 2-8 min, 20-80% B; 8-10 min, 80% B; 10.1-12 min, 20% B. |

2.2. Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative[4] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | 799.8 m/z |

| Product Ion (Q3) | 637.7 m/z |

| Dwell Time | 200 ms |

| Collision Energy | Optimized for the specific instrument, typically in the range of -30 to -50 eV. |

| Ion Source Temperature | 500°C[4] |

| Spray Voltage | -4500 V[4] |

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the method. This data is representative of methods for the analysis of a mixture of mogrosides and should be validated specifically for this compound in the user's laboratory.

Table 1: Method Validation Parameters for Mogroside Analysis.

| Parameter | Result |

| Linearity (r²) | ≥ 0.998[3] |

| Precision (RSD) | < 5.2%[4] |

| Recovery | 95.5% - 103.7%[4] |

| Limit of Detection | 9.288 - 18.159 ng/mL[4] |

Table 2: MRM Transitions for this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 799.8 | 637.7 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Proposed Signaling Pathway: this compound and the Keap1/Nrf2 Antioxidant Pathway

Mogrosides have been reported to exhibit antioxidant effects, which may be mediated through the Keap1/Nrf2 signaling pathway. This pathway is a key regulator of the cellular antioxidant response. Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and activates the expression of antioxidant response element (ARE)-dependent genes, leading to the production of protective enzymes.

Caption: this compound's potential role in the Keap1/Nrf2 pathway.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound. The detailed protocols for sample preparation and instrumental analysis, along with the summarized quantitative data, offer a solid foundation for researchers. The provided workflow and signaling pathway diagrams serve to visually simplify the experimental process and the potential biological context of this compound's antioxidant activity. This methodology can be readily adapted for the analysis of this compound in various research and development settings.

References

Application Notes and Protocols for the Extraction of Mogroside II-A2 from Monk Fruit

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogrosides are a group of triterpenoid glycosides that are the primary components responsible for the sweet taste of monk fruit (Siraitia grosvenorii).[1][2] Among these, Mogroside V is the most abundant and contributes the most to the fruit's sweetness.[1][2] However, other minor mogrosides, such as Mogroside II-A2, are also present and are of interest for their potential biological activities. This document provides a detailed protocol for the extraction of a mogroside-rich fraction from monk fruit and subsequent purification steps to isolate this compound.

Data Presentation: Comparative Extraction Methods for Total Mogrosides

The efficiency of mogroside extraction is influenced by the chosen solvent and method. The following table summarizes quantitative data from various studies on the extraction of total mogrosides from monk fruit.

| Extraction Method | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time (min) | Total Mogroside Yield (%) | Reference |

| Hot Water Extraction | Water | 1:15 | - | 180 (3x60) | 5.6 | [3] |

| Ethanol Extraction | 50% Ethanol | 1:20 | 60 | 100 | 5.9 | [3] |

| Flash Extraction | Not Specified | 1:20 | 40 | 7 | 6.9 | [3][4] |

| Ultrasonic-Assisted | Methanol/Water | Not Specified | - | - | Optimized Results | [5] |

Experimental Protocols

This protocol is divided into two main stages: the initial extraction of a total mogroside extract from dried monk fruit and the subsequent purification to isolate this compound.

Part 1: Total Mogroside Extraction

This part of the protocol focuses on obtaining a crude extract rich in various mogrosides.

1.1. Materials and Equipment

-

Dried monk fruit

-

Grinder or blender

-

Extraction solvent (e.g., 70% aqueous ethanol)

-

Shaking water bath or magnetic stirrer with heating mantle

-

Filter paper or centrifuge

-

Rotary evaporator

-

Freeze dryer (optional)

1.2. Pre-treatment of Monk Fruit

-

Select high-quality, dried monk fruit.

-

Break the fruit into smaller pieces and remove the seeds.

-

Grind the fruit pulp and peel into a fine powder to increase the surface area for extraction.

1.3. Solid-Liquid Extraction

-

Weigh the powdered monk fruit and place it in an appropriate extraction vessel.

-

Add 70% aqueous ethanol at a solid-to-liquid ratio of 1:20 (w/v). For example, for 500 g of monk fruit powder, add 10 L of 70% ethanol.

-

Heat the mixture to 60°C and maintain constant agitation using a shaking water bath or magnetic stirrer for 2 hours.

-

After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.

-

Repeat the extraction process on the solid residue two more times with fresh solvent to maximize the yield.

-

Combine the liquid extracts from all three extractions.

1.4. Concentration of the Crude Extract

-

Concentrate the combined liquid extract under reduced pressure using a rotary evaporator at a temperature below 60°C to remove the ethanol.

-